5-Amino-1H-imidazole-4-carboxamide hydrate

Vue d'ensemble

Description

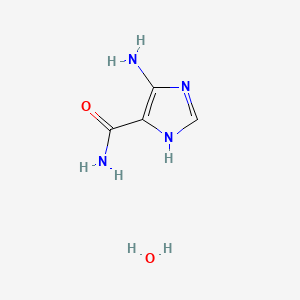

5-Amino-1H-imidazole-4-carboxamide hydrate is a chemical compound with the molecular formula C4H6N4O•XH2O. It is an aminoimidazole derivative and is often used as a synthetic precursor in various chemical reactions. This compound is known for its role in the synthesis of other significant molecules, particularly in the fields of medicinal chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-Amino-1H-imidazole-4-carboxamide involves the hydrolysis of commercially available hypoxanthine. This one-step synthesis is highly efficient and environmentally friendly, significantly reducing production costs . The key hydrolysis step and practical isolation techniques enable a streamlined manufacturing process.

Industrial Production Methods

In industrial settings, the synthesis of 5-Amino-1H-imidazole-4-carboxamide typically involves the use of hypoxanthine as a starting material. The process is optimized to ensure high yield and purity, with minimal environmental impact. The development of this method has made the compound more accessible for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Amino-1H-imidazole-4-carboxamide, such as 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Amino-1H-imidazole-4-carboxamide hydrate is being studied for its potential as a pharmaceutical agent. Its structural properties allow it to function as a building block for more complex molecules. Research has indicated that derivatives of this compound may exhibit biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results indicating selective toxicity towards tumor cells .

Enzyme Inhibition

Research indicates that this compound can modulate enzymatic pathways involved in disease processes. Its mechanism involves interactions with specific enzymes or receptors, highlighting its potential in drug design targeting various diseases .

Biological Research

The compound is also being explored for its role in biological systems:

- Cryptosporidiosis Treatment : It is being investigated as part of a series of bumped kinase inhibitors (BKIs) aimed at treating infections caused by Cryptosporidium parvum, particularly in vulnerable populations such as malnourished infants .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that the compound exhibited lower IC₅₀ values compared to non-cancerous cells, suggesting a selective action against cancerous cells. The study concluded that further exploration into its derivatives could yield effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were synthesized and tested against various bacterial strains. These derivatives showed significant inhibitory effects, supporting their potential use in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5-Amino-1H-imidazole-4-carboxamide involves its role as a precursor in the synthesis of other biologically active molecules. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation leads to various downstream effects, including increased glucose uptake and fatty acid oxidation.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminoimidazole-4-carboxamide: This compound is structurally similar and shares many of the same applications.

5-Aminoimidazole-4-carbonitrile: Another similar compound used in the synthesis of various biochemical reagents.

Uniqueness

What sets 5-Amino-1H-imidazole-4-carboxamide apart is its high efficiency in synthesis and its significant role in the production of anticancer drugs. Its ability to activate AMPK also makes it a valuable compound in metabolic research.

Activité Biologique

5-Amino-1H-imidazole-4-carboxamide hydrate, often referred to as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), is a significant compound in biochemical research, particularly due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 114.12 g/mol. It is classified as an imidazole derivative and is structurally related to adenosine monophosphate (AMP), which allows it to mimic AMP's effects in cellular processes.

AICAR primarily functions by activating AMPK, a crucial enzyme involved in cellular energy homeostasis. Activation of AMPK promotes various metabolic processes, including:

- Increased glucose uptake : AICAR enhances glucose transport into cells, particularly muscle cells, which can be beneficial in conditions like insulin resistance.

- Fatty acid oxidation : By activating AMPK, AICAR promotes the breakdown of fatty acids for energy.

- Inhibition of lipogenesis : It reduces the synthesis of fats, thereby influencing lipid metabolism.

Metabolic Disorders

Research indicates that AICAR may have therapeutic potential in treating metabolic disorders such as type 2 diabetes and obesity. Studies have shown that AICAR administration can lead to improved insulin sensitivity and reduced blood glucose levels in animal models.

Cancer Research

AICAR's role in cancer therapy is also under investigation. Its ability to activate AMPK may inhibit tumor growth by promoting energy stress pathways that cancer cells rely on for survival. Some studies suggest that AICAR could enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to treatment .

Study 1: AMPK Activation in Skeletal Muscle

In a controlled study involving skeletal muscle cells, AICAR was shown to significantly increase AMPK activity and enhance glucose uptake by approximately 50% compared to control groups. This suggests its potential use in managing glucose levels in diabetic patients .

Study 2: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that AICAR could inhibit the proliferation of certain cancer cell lines by activating AMPK-dependent pathways. The results indicated a dose-dependent reduction in cell viability .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSYMLDDLWPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-33-5 | |

| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.